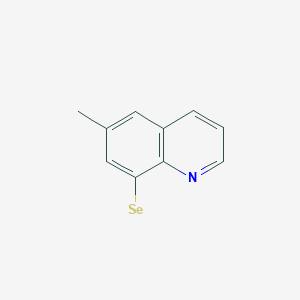

8-Quinolineselenol, 6-methyl-

Description

Contextualization of Organoselenium Chemistry in Advanced Synthetic and Materials Science Disciplines

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has transitioned from a niche area to a burgeoning field with significant applications in advanced synthetic methodologies and materials science. rsc.orgresearchgate.net Selenium's unique electronic properties, being more nucleophilic and acidic than its sulfur analogue, allow for a diverse range of chemical transformations. wikipedia.org Selenols (R-SeH), the selenium counterparts of alcohols and thiols, are particularly noteworthy for their potent nucleophilicity, enabling their use in various organic reactions. rsc.orgwikipedia.org

In recent decades, organoselenium compounds have found increasing use as reagents and intermediates in the stereoselective synthesis of complex organic molecules. mdpi.com Their applications extend to the development of novel materials, where selenium-containing ligands are used to create metal complexes with unique catalytic and electronic properties. rsc.org The ability of selenium to mediate specific redox processes has also made it a focal point in the design of new functional materials.

Significance of Quinoline (B57606) Scaffold Architectures in Heterocyclic Chemistry

The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. researchgate.netmdpi.com This "privileged scaffold" is present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. nih.govusm.edu The versatility of the quinoline core allows for extensive functionalization at various positions, enabling the fine-tuning of its chemical and physical properties. usm.eduresearchgate.net

In medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. researchgate.netresearchgate.net The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, influencing the interaction of these molecules with biological targets. nih.gov Furthermore, the planar nature of the quinoline system facilitates intercalation with DNA and interactions with enzyme active sites, making it a valuable pharmacophore in drug design. usm.edu The ability to synthesize a wide variety of substituted quinolines has been crucial for exploring their potential in various applications. mdpi.comusm.edu

Historical Development and Evolution of Selenol Chemistry

The history of organoselenium chemistry dates back to 1836 with the synthesis of the first organoselenium compound, diethyl selenide (B1212193). wikipedia.org However, it was the discovery of selenium's biological importance and the unique reactivity of its compounds in the 20th century that spurred significant interest in the field. semanticscholar.orgresearchgate.net Selenols, in particular, have been recognized for their distinct chemical behavior. They are more acidic than thiols and are potent nucleophiles. wikipedia.orgsemanticscholar.org

Early research focused on the fundamental synthesis and reactivity of simple organoselenium compounds. researchgate.net The development of methods for the controlled introduction and manipulation of the selenol group was a critical advancement. rsc.org A significant challenge in working with selenols is their propensity to oxidize to diselenides under ambient conditions. scispace.com This has led to the development of various protective group strategies to handle these reactive species. scispace.comnih.gov Over time, the understanding of selenol chemistry has evolved, leading to their application in increasingly complex synthetic transformations and the design of molecules with specific biological or material functions. researchgate.net

Overview of Research Trajectories for Substituted 8-Quinolineselenol Systems, with Specific Focus on 6-Methyl Derivatives

Research into substituted 8-quinolineselenol systems has largely been driven by the quest for new biologically active molecules and novel ligands for coordination chemistry. The combination of the quinoline scaffold and the selenium atom at the 8-position creates a powerful bidentate chelating agent for various metal ions.

Studies have shown that the nature and position of substituents on the quinoline ring significantly influence the properties of the resulting metal complexes and their biological activity. researchgate.net For instance, research on various methyl-substituted 8-quinolinethiolates (the sulfur analogs) has demonstrated that the substituent's position affects cytotoxicity. researchgate.net

Specifically, the 6-methyl substituent in quinoline derivatives has been noted for conferring a degree of selectivity in biological activity. researchgate.netresearchgate.net While comprehensive research focusing solely on 8-Quinolineselenol, 6-methyl- is not extensively documented in readily available literature, studies on related substituted 8-quinolineselenols and their metal complexes have been performed. For example, various methyl-substituted 8-quinolineselenolates of metals like zinc, cadmium, and palladium have been synthesized and their cytotoxic properties investigated. researchgate.netresearchgate.net The synthesis of such compounds often involves the reaction of the corresponding substituted 8-bromoquinoline (B100496) with a selenium source or the direct reaction of the selenol with a metal salt. The synthesis of a related compound, 8-bromo-6-methylquinoline-2-carbaldehyde, has been reported as an intermediate in the synthesis of more complex quinoline derivatives. mdpi.com

The research trajectory for these compounds points towards a continued exploration of their coordination chemistry and potential applications in areas such as catalysis and medicinal chemistry, leveraging the combined properties of the quinoline scaffold and the selenium atom, with the 6-methyl group potentially modulating their biological profile and selectivity.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Key Research Finding |

| 8-bromo-2,6-dimethylquinoline | C11H10BrN | Intermediate for the synthesis of functionalized quinolines. mdpi.com |

| 8-bromo-6-methylquinoline-2-carbaldehyde | C11H8BrNO | Can be synthesized by the oxidation of 8-bromo-2,6-dimethylquinoline. mdpi.com |

| 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | C16H18N2O | Synthesized via nucleophilic aromatic substitution. thaiscience.info |

| Di(4-methyl-8-quinolyl) diselenide | C20H16N2Se2 | Possessed high cytotoxicity on certain cancer cell lines. researchgate.netresearchgate.net |

Properties

CAS No. |

428510-81-0 |

|---|---|

Molecular Formula |

C10H8NSe |

Molecular Weight |

221.15 g/mol |

InChI |

InChI=1S/C10H8NSe/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6H,1H3 |

InChI Key |

JJXPBMKYUOLPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)[Se])N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 8 Quinolineselenol, 6 Methyl

Strategic Approaches to the Core 8-Quinolineselenol Skeleton

The formation of the fundamental 8-quinolineselenol structure can be approached through two main strategies: building the quinoline (B57606) ring with a precursor to the seleno group already in place, or by direct functionalization of a pre-formed quinoline.

Multistep Synthetic Routes to Quinoline-8-seleno Precursors

A common and versatile method for constructing the quinoline skeleton is through cyclization reactions. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide access to a wide array of substituted quinolines. nih.gov In the context of preparing an 8-seleno-substituted quinoline, a logical approach involves using a starting material that already contains a group at the position corresponding to the eventual 8-position of the quinoline ring, which can later be converted to a selenol.

A key precursor for the introduction of a selenol group is an amino group. The synthesis of 8-amino-6-methylquinoline can be achieved through established routes. For instance, the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be adapted. Using p-toluidine (B81030) as the aniline source would lead to the formation of 6-methylquinoline (B44275). nih.gov To obtain the 8-amino derivative, one could start with a suitably substituted aniline precursor.

Alternatively, a more direct route to an 8-aminoquinoline (B160924) precursor involves the reduction of a corresponding 8-nitroquinoline. The nitration of 6-methylquinoline would likely yield a mixture of isomers, from which the 8-nitro-6-methylquinoline would need to be isolated. Subsequent reduction, commonly achieved with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), would yield 8-amino-6-methylquinoline.

Once 8-amino-6-methylquinoline is obtained, it can be converted to the selenol via a diazotization reaction followed by treatment with a selenium-containing nucleophile. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This diazonium salt is then reacted with a reagent such as potassium selenocyanate (B1200272) (KSeCN) or, more recently, with selenourea (B1239437), which can be a more accessible and less hazardous alternative. researchgate.netacs.org Hydrolysis of the resulting selenocyanate or the intermediate from the selenourea reaction yields the desired 8-quinolineselenol.

Another multistep approach involves the synthesis of an 8-halo-6-methylquinoline, such as 8-bromo-6-methylquinoline (B1282211) or 8-chloro-6-methylquinoline. scbt.com These halogenated quinolines can then undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce the selenium moiety. For example, reaction with a selenium nucleophile like sodium hydrogen selenide (B1212193) (NaHSe), generated in situ, could displace the halide to form the selenol.

Direct Selenation Reactions for Selenol Generation

Direct C-H selenation of the quinoline ring presents a more atom-economical approach. Recent advances in organic synthesis have explored various methods for the direct introduction of selenium into aromatic systems. researchgate.net Electrochemical methods have shown promise for the selenylation of heterocycles. Studies on the electrochemical selenylation of quinolines have indicated that substrates with a methyl substituent at the 6-position exhibit favorable reactivity. nih.gov This suggests that direct electrochemical selenylation of 6-methylquinoline could be a viable route, although regioselectivity for the 8-position would need to be controlled.

Metal-catalyzed direct C-H selenation is another evolving area. While specific examples for the 8-position of 6-methylquinoline are not abundant, the principles of directed C-H functionalization could be applied. nih.gov The nitrogen atom of the quinoline ring can act as a directing group, favoring functionalization at adjacent positions. However, achieving regioselectivity at the more distant 8-position often requires specific catalytic systems or the presence of other directing groups.

Visible-light-promoted selenation reactions have also emerged as a powerful tool. researchgate.net These methods often involve the generation of selenyl radicals from diselenides, which then react with the aromatic substrate. The regioselectivity of such reactions can be influenced by the electronic properties of the substrate and the reaction conditions.

| Method | Precursor | Key Reagents | Product | Reference |

| Diazotization | 8-Amino-6-methylquinoline | 1. NaNO₂, HCl2. KSeCN or Selenourea | 8-Quinolineselenol, 6-methyl- | researchgate.netacs.org |

| Nucleophilic Substitution | 8-Halo-6-methylquinoline | NaHSe | 8-Quinolineselenol, 6-methyl- | scbt.com |

| Electrochemical Selenylation | 6-Methylquinoline | Selenium source, Electrolysis | 8-Quinolineselenol, 6-methyl- | nih.gov |

Regioselective Introduction of the 6-Methyl Substituent in Quinoline Frameworks

The presence of the methyl group at the 6-position is a key structural feature. This can be achieved either by starting with a precursor that already contains the methyl group or by introducing it onto a pre-formed quinoline ring.

Precursor Synthesis with Methyl Functionalization

The most straightforward and common approach is to utilize a starting material that already bears the methyl group in the desired position. As mentioned earlier, classic quinoline syntheses like the Skraup or Doebner-von Miller reactions can employ p-toluidine (4-methylaniline) as the aniline component. nih.gov This ensures the resulting quinoline will have a methyl group at the 6-position.

For instance, the Skraup synthesis of 6-methylquinoline involves the reaction of p-toluidine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. nih.gov Similarly, the Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl compound, can be performed with p-toluidine to yield 6-methylquinoline derivatives.

The Friedländer synthesis offers another route, where a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group. To obtain a 6-methylquinoline, one would start with a 2-amino-5-methylbenzaldehyde (B1611670) or a 2-amino-5-methylacetophenone.

| Reaction | Aniline Precursor | Other Key Reactants | Product | Reference |

| Skraup Synthesis | p-Toluidine | Glycerol, H₂SO₄, Oxidizing agent | 6-Methylquinoline | nih.gov |

| Doebner-von Miller | p-Toluidine | α,β-Unsaturated carbonyl compound | 6-Methylquinoline derivative | researchgate.net |

| Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde | Compound with α-methylene group | 6-Methylquinoline | nih.gov |

Post-synthesis Functionalization Strategies for Methylation

Introducing a methyl group onto a pre-existing quinoline ring is also possible, though it can present challenges in terms of regioselectivity. Radical methylation reactions can be employed, but they often lead to a mixture of products.

More controlled methods involve the use of organometallic reagents. For example, a halogenated quinoline, such as 6-bromoquinoline, can undergo a cross-coupling reaction with an organometallic methylating agent like methylmagnesium bromide in the presence of a suitable catalyst (e.g., a palladium or nickel complex).

Direct C-H methylation has also been explored. These reactions often require a directing group to achieve regioselectivity. While methylation at positions ortho to the nitrogen (C2 and C8) is more common, specific catalytic systems are being developed for functionalization at other positions.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. Several advanced techniques and green chemistry principles can be applied to the synthesis of 8-Quinolineselenol, 6-methyl-.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of quinoline derivatives. nih.gov This technique can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

The use of greener solvents is another key aspect of green chemistry. Reactions performed in water, ethanol (B145695), or ionic liquids are being explored as alternatives to hazardous organic solvents. nih.gov For example, some quinoline syntheses have been successfully carried out in aqueous media. researchgate.net

Catalysis plays a crucial role in green synthesis. The development of reusable solid acid catalysts, such as Nafion, for reactions like the Friedländer synthesis, offers an environmentally benign alternative to traditional homogeneous acid catalysts. Nanocatalysts are also gaining attention for their high efficiency and recyclability in quinoline synthesis. scbt.com

Electrochemical synthesis, as mentioned earlier, represents a green alternative for redox reactions, replacing chemical oxidants and reductants with electricity. The potential for direct electrochemical selenylation of 6-methylquinoline is a promising avenue for a more sustainable synthesis. nih.gov

| Green Chemistry Approach | Application in Synthesis | Potential Benefits | Reference |

| Microwave-Assisted Synthesis | Quinoline ring formation | Shorter reaction times, higher yields | nih.gov |

| Green Solvents | Reaction medium (e.g., water, ethanol) | Reduced use of hazardous solvents | nih.govresearchgate.net |

| Heterogeneous Catalysis | Friedländer synthesis, etc. | Catalyst recyclability, easier work-up | |

| One-Pot Reactions | Combined synthesis steps | Increased efficiency, reduced waste | |

| Electrochemical Synthesis | Direct selenylation | Avoidance of chemical redox reagents | nih.gov |

Derivatization and Functionalization of the 8-Quinolineselenol, 6-methyl- Core

The core structure of 8-Quinolineselenol, 6-methyl- offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties.

The selenol (-SeH) group is a key functional handle for derivatization.

Diselenide Formation: Selenols are readily oxidized, even by atmospheric oxygen, to the corresponding diselenides (R-Se-Se-R). rsc.org This transformation is a fundamental reaction of selenols and represents a common derivative. The resulting di(6-methyl-8-quinolyl) diselenide could be isolated and studied. The formation of diselenide bridges has also been explored in the context of protein engineering. nih.gov The redox-responsive nature of the diselenide bond makes it an interesting linker in the design of prodrugs. mdpi.com

Alkylation and Acylation: The selenol can be reacted with alkyl halides or acyl chlorides to form the corresponding selenoethers (R-Se-R') and selenoesters (R-Se-C(O)R'), respectively. These reactions typically proceed under basic conditions to generate the more nucleophilic selenolate anion.

Reaction with Electrophiles: The selenol can react with various electrophilic reagents. For example, reaction with N-(phenylseleno)phthalimide can be used in selenenylation reactions. sorbonne-universite.fr

The quinoline ring itself can be functionalized through various aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the selenol and methyl groups would influence the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the quinoline ring. The positions ortho and para to these activating groups would be favored.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For the quinoline system, transition metal-catalyzed C-H activation could be employed to introduce new substituents at specific positions. mdpi.com

Ring Expansion/Rearrangement: Under specific conditions, indole-tethered ynones can undergo a cascade reaction involving dearomatizing spirocyclization and a one-atom ring expansion to form functionalized quinolines. nih.gov While not a direct modification of the pre-formed 8-Quinolineselenol, 6-methyl-, this highlights advanced strategies for constructing complex quinoline scaffolds.

8-Quinolineselenol, 6-methyl- can itself act as a ligand for metal ions, forming coordination complexes. Furthermore, the quinoline scaffold can be modified to incorporate additional coordinating groups, creating multidentate ligands.

Coordination to Metal Centers: The nitrogen of the quinoline ring and the selenium of the selenol group can coordinate to a variety of metal ions, including zinc, cadmium, mercury, platinum, and palladium. scispace.comresearchgate.netresearchgate.net The resulting metal complexes can exhibit interesting structural and electronic properties.

Design of Multidentate Ligands: By chemically modifying the quinoline ring, for example, by introducing another coordinating group at a different position, it is possible to design novel multidentate ligands. These ligands can form stable complexes with metals, with potential applications in catalysis or materials science. The use of 8-hydroxyquinoline (B1678124) derivatives as auxiliary ligands in phosphorescent platinum complexes has been reported. researchgate.net The introduction of bulky substituents or chiral centers can also influence the geometry and properties of the resulting metal complexes. acs.org

Coordination Chemistry of 8 Quinolineselenol, 6 Methyl As a Bidentate Ligand

Ligand Design Principles and Chelation Properties

The structure of 8-Quinolineselenol, 6-methyl- is strategically designed for effective metal ion chelation. As a bidentate ligand, it possesses two donor atoms that can simultaneously bind to a central metal ion, forming a stable ring structure. This chelation is a result of the precise spatial arrangement of its constituent atoms.

The Role of Selenium and Nitrogen Donor Atoms in Metal Coordination

The coordination of 8-Quinolineselenol, 6-methyl- to a metal center is facilitated by the lone pairs of electrons on the nitrogen atom of the quinoline (B57606) ring and the selenium atom of the selenol group. The nitrogen atom acts as a Lewis base, donating its electron pair to the metal ion, which acts as a Lewis acid. Similarly, the selenium atom, being a soft donor, readily forms a coordinate covalent bond with metal ions.

Electronic and Steric Effects of the 6-Methyl Substituent on Ligand Behavior

The presence of a methyl group at the 6-position of the quinoline ring introduces both electronic and steric effects that influence the ligand's coordination behavior.

Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the quinoline ring system. This enhanced electron density on the nitrogen atom increases its basicity, making it a stronger donor and potentially leading to the formation of more stable metal complexes compared to the unsubstituted 8-quinolineselenol.

Synthesis of Metal Complexes with 8-Quinolineselenol, 6-methyl-

The synthesis of metal complexes with 8-Quinolineselenol, 6-methyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the desired complex.

Complexation with Transition Metals (e.g., Zn, Cd, Hg, Ni, Pd, Pt)

8-Quinolineselenol, 6-methyl- is expected to form stable complexes with a variety of transition metals. The soft selenium donor atom has a strong affinity for soft transition metals such as cadmium (Cd), mercury (Hg), palladium (Pd), and platinum (Pt). The borderline nitrogen atom ensures effective coordination with first-row transition metals like zinc (Zn) and nickel (Ni). The synthesis of these complexes can generally be achieved by mixing stoichiometric amounts of the ligand and the corresponding metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol, followed by heating or stirring at room temperature.

Based on studies of the closely related quinoline-8-selenol, it is anticipated that the resulting complexes will exhibit well-defined geometries. osi.lvresearchgate.net For instance, with divalent metal ions, square planar or tetrahedral geometries are commonly observed, depending on the coordination number and the electronic configuration of the metal ion.

Complexation with Main Group Elements (e.g., As, Sb, Bi)

The coordination chemistry of 8-Quinolineselenol, 6-methyl- is not limited to transition metals. It is also capable of forming stable complexes with main group elements, particularly those from Group 15, such as arsenic (As), antimony (Sb), and bismuth (Bi). The formation of these complexes is driven by the strong interaction between the soft selenium donor and these heavier main group elements. The synthesis would likely proceed by reacting the ligand with a halide salt of the main group element in a suitable organic solvent. The resulting complexes are of interest for their potential structural diversity and applications in materials science.

Stoichiometric Control in Complex Formation (e.g., 1:1 vs. 1:2 Ligand-to-Metal Ratios)

The stoichiometry of the resulting metal complex can often be controlled by adjusting the molar ratio of the ligand to the metal salt during the synthesis. nih.gov Depending on the coordination preferences of the metal ion and the reaction conditions, complexes with different ligand-to-metal ratios can be isolated.

For a metal ion with a coordination number of four, reacting the ligand and metal salt in a 1:1 molar ratio could lead to the formation of a complex with the general formula [M(L)X₂], where L is the bidentate ligand and X is a monodentate ligand such as a halide. In this scenario, the ligand occupies two coordination sites, and the remaining sites are filled by the monodentate ligands.

Alternatively, using a 2:1 ligand-to-metal molar ratio can result in the formation of a [M(L)₂] type complex, where two bidentate ligands coordinate to the metal center, satisfying its coordination number of four. The formation of 1:1 versus 1:2 complexes is influenced by factors such as the steric bulk of the ligand, the nature of the metal ion, and the presence of competing coordinating solvents or anions.

Below is a table summarizing the expected complexes and their potential stoichiometries:

| Metal/Element Ion | Expected Complex Formula (1:1 Ratio) | Expected Complex Formula (1:2 Ratio) | Potential Geometry |

| Zn(II) | [Zn(L)X₂] | [Zn(L)₂] | Tetrahedral |

| Cd(II) | [Cd(L)X₂] | [Cd(L)₂] | Tetrahedral |

| Hg(II) | [Hg(L)X₂] | [Hg(L)₂] | Tetrahedral/Distorted |

| Ni(II) | [Ni(L)X₂] | [Ni(L)₂] | Square Planar |

| Pd(II) | [Pd(L)X₂] | [Pd(L)₂] | Square Planar |

| Pt(II) | [Pt(L)X₂] | [Pt(L)₂] | Square Planar |

| As(III) | [As(L)X] | [As(L)₂]X | Pyramidal |

| Sb(III) | [Sb(L)X] | [Sb(L)₂]X | Pyramidal |

| Bi(III) | [Bi(L)X] | [Bi(L)₂]X | Pyramidal |

L represents the deprotonated form of 8-Quinolineselenol, 6-methyl-, and X represents a monodentate ligand (e.g., Cl⁻, Br⁻, I⁻).

Coordination Geometries and Stereochemical Considerations in Metal Complexes

As a bidentate ligand, 6-methyl-8-quinolineselenol coordinates to metal ions through the nitrogen of the quinoline ring and the selenium atom of the deprotonated selenol group. This chelation forms a stable five-membered ring, a key factor in the stability of the resulting complexes. nih.gov The specific geometry adopted by the metal center is dictated by several factors, including the metal ion's size, its d-electron configuration, and the stoichiometry of the complex.

Tetrahedral, Square Planar, and Octahedral Architectures

The coordination of 6-methyl-8-quinolineselenol to various metal centers can result in several common geometries:

Tetrahedral: This geometry is frequently observed for metal ions with a d¹⁰ electron configuration, such as Zn(II), Cd(II), and Cu(I), in 1:2 metal-to-ligand complexes. The four-coordinate environment is sterically favored for these ions.

Square Planar: Metal ions with a d⁸ configuration, notably Ni(II), Pd(II), and Pt(II), have a strong preference for a square planar geometry in their complexes. libretexts.org This arrangement is common for 1:2 metal-to-ligand complexes of these metals.

Octahedral: A wide range of transition metals form six-coordinate octahedral complexes, which can be achieved with a 1:3 metal-to-ligand ratio ([M(L)₃]) or by the inclusion of other ligands, such as solvent molecules or anions, in a 1:2 complex ([M(L)₂(X)₂]). researchgate.netnih.gov First-row transition metals like Co(II), Fe(III), and Cr(III) commonly adopt this geometry. mdpi.com

| Metal Ion Example | d-Electron Count | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

|---|---|---|---|

| Zn(II), Cd(II) | d¹⁰ | 1:2 | Tetrahedral |

| Ni(II), Pd(II), Pt(II) | d⁸ | 1:2 | Square Planar |

| Co(II), Fe(III), Cr(III) | d⁷, d⁵, d³ | 1:3 | Octahedral |

Isomerism in 8-Quinolineselenol, 6-methyl- Metal Complexes

The arrangement of ligands around the central metal ion can lead to various forms of stereoisomerism. libretexts.orgslideshare.net

Geometric Isomerism (cis/trans): In square planar complexes of the type [M(L)₂] where L is a bidentate ligand, cis and trans isomers are not possible as the two ligands must occupy adjacent positions. However, in octahedral complexes of the type [M(L)₂(X)₂], where X is a monodentate ligand, the X ligands can be arranged adjacent to each other (cis) or opposite to each other (trans). libretexts.orgcrunchchemistry.co.uk

Geometric Isomerism (fac/mer): For octahedral complexes with three bidentate ligands, [M(L)₃], two geometric isomers are possible. The facial (fac) isomer has the three nitrogen donor atoms (and the three selenium atoms) on one face of the octahedron. libretexts.org The meridional (mer) isomer has the three nitrogen donors (and three selenium donors) in a plane that bisects the octahedron. uomustansiriyah.edu.iq

Optical Isomerism: Octahedral complexes lacking a plane of symmetry can exist as non-superimposable mirror images, known as enantiomers. This is common for [M(L)₃] complexes and the cis isomer of [M(L)₂(X)₂] complexes, both of which are chiral. crunchchemistry.co.uk

| Complex Type | Coordination Geometry | Possible Isomers |

|---|---|---|

| [M(L)₂(X)₂] | Octahedral | cis, trans; optical (for cis) |

| [M(L)₃] | Octahedral | fac, mer; optical (for both) |

Nature of Metal-Selenium and Metal-Nitrogen Bonding Interactions

The formation of a complex between a metal ion and 6-methyl-8-quinolineselenol involves two distinct bonding interactions that secure the ligand to the metal center.

Covalent vs. Dative Bonding Character

The bond between the metal and the quinoline nitrogen is a classic dative or coordinate covalent bond. It is formed by the donation of the lone pair of electrons from the sp²-hybridized nitrogen atom into a vacant orbital of the metal ion. researchgate.net

In contrast, the metal-selenium bond is formed upon the deprotonation of the selenol (-SeH) group, making the selenium atom an anionic donor. This M-Se bond possesses a more significant covalent character. According to the Hard and Soft Acids and Bases (HSAB) principle, selenium is a soft donor atom and will form strong, covalent bonds with soft or borderline metal ions like Pd(II), Pt(II), Cu(I), and Cd(II). uomustansiriyah.edu.iq The carbon-selenium bond length is approximately 198 pm, and the bond energy is around 234 kJ/mol. wikipedia.org

Influence of Metal Oxidation State on Bonding Parameters

The oxidation state of the central metal ion has a profound effect on the nature and strength of the metal-ligand bonds. core.ac.uk

Bond Strength and Length: A higher positive charge (oxidation state) on the metal ion increases its effective nuclear charge, making it a stronger Lewis acid. This leads to a greater attraction for the ligand's donor electrons, resulting in shorter and stronger M-N and M-Se bonds.

Covalency: As the metal's oxidation state increases, the energy of its d-orbitals decreases, bringing them closer in energy to the ligand's orbitals. This enhances orbital overlap and increases the covalent character of the metal-ligand bonds. youtube.com Ligands with good π-accepting capabilities can stabilize metals in low oxidation states by delocalizing electron density from the metal center. youtube.com

Reactivity and Stability of Metal Complexes Derived from 8-Quinolineselenol, 6-methyl-

The stability and reactivity of these metal complexes are governed by both thermodynamic and kinetic factors.

Reactivity: The reactivity of the complexes can be categorized into metal-centered and ligand-centered reactions.

Metal-Centered Reactions: These include ligand substitution reactions, where one ligand is replaced by another, and redox reactions, where the oxidation state of the metal center changes. The kinetics of substitution can vary widely depending on the metal ion. uvic.ca For instance, some metal ions are labile (undergo fast ligand exchange), while others are inert (slow exchange).

Ligand-Centered Reactions: The coordinated ligand itself can undergo reactions. The quinoline ring can be subject to electrophilic or nucleophilic attack, and the selenium atom, being a relatively soft and electron-rich center, can also be a site for reactivity. youtube.com The coordination to a metal ion can alter the electron density of the ligand, thereby modifying its reactivity compared to the free ligand. youtube.com Metal complexes containing selenium-based ligands have found applications in catalysis for various organic transformations due to the unique electronic properties imparted by the selenium atom. researchgate.net

Ligand Exchange Reactions and Transmetalation Processes

There is no available scientific literature detailing the ligand exchange reactions or transmetalation processes involving complexes of 8-Quinolineselenol, 6-methyl-. Research in this specific area would be necessary to understand the kinetics and mechanisms of these reactions, which are fundamental to the application of such complexes in areas like catalysis and materials science.

Stability under Varying Environmental Conditions

Specific data on the stability of metal complexes of 8-Quinolineselenol, 6-methyl- under different environmental conditions, such as varying pH, temperature, or solvent systems, has not been reported. Stability constants and decomposition pathways, which are crucial for determining the practical utility of these complexes, remain uninvestigated.

Electrochemical Behavior of Metal-Selenol Complexes

The electrochemical properties, including redox potentials and electron transfer kinetics, of metal complexes formed with 8-Quinolineselenol, 6-methyl-, have not been characterized. Such studies would be essential to evaluate their potential in applications like electrocatalysis, sensing, and molecular electronics.

Advanced Characterization and Structural Elucidation Methodologies

High-Resolution Spectroscopic Techniques for Molecular and Electronic Structure Determination

High-resolution spectroscopic methods are fundamental in determining the intricate details of a molecule's structure and electronic properties in solution.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷⁷Se NMR) in Solution

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For 8-Quinolineselenol, 6-methyl-, a combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments would provide a detailed map of its molecular framework.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts providing information about the electronic environment of the protons on the quinoline (B57606) ring and the methyl group. Spin-spin coupling patterns would help to establish the connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule, including those of the quinoline core and the methyl substituent.

Table 1: Hypothetical NMR Data for 8-Quinolineselenol, 6-methyl- (Note: This table is illustrative and not based on reported experimental data.)

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | m | Aromatic protons |

| ¹H | 2.4 - 2.6 | s | Methyl protons |

| ¹³C | 120 - 150 | - | Aromatic carbons |

| ¹³C | 20 - 25 | - | Methyl carbon |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR Spectroscopy: This technique would identify characteristic absorption bands corresponding to the vibrations of specific bonds, such as C-H stretching and bending modes of the aromatic ring and methyl group, C=C and C=N stretching vibrations within the quinoline core, and vibrations involving the C-Se bond.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for identifying the C-Se stretching vibration, which can sometimes be weak in FTIR spectra.

Table 2: Expected Vibrational Frequencies for 8-Quinolineselenol, 6-methyl- (Note: This table is illustrative and not based on reported experimental data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |

| Methyl C-H stretch | 2850 - 2960 | FTIR, Raman |

| C=C/C=N stretch | 1500 - 1650 | FTIR, Raman |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between different electronic energy levels.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 8-Quinolineselenol, 6-methyl- would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline chromophore. The position and intensity of these bands are influenced by the substitution pattern, including the methyl and selenol groups.

Emission (Fluorescence) Spectroscopy: Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Molecular and Crystal Packing Architectures

A successful single-crystal X-ray diffraction experiment on 8-Quinolineselenol, 6-methyl- would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.

Elucidation of Coordination Polyhedra and Bond Parameters within Metal Complexes

8-Quinolineselenol, 6-methyl- is expected to act as a ligand, coordinating to metal ions through its nitrogen and selenium atoms. Single-crystal X-ray diffraction of its metal complexes would be crucial for:

Determining the coordination geometry: Identifying the arrangement of the ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral).

Characterizing metal-ligand bonding: Providing precise measurements of the metal-nitrogen and metal-selenium bond lengths and angles, which are indicative of the strength and nature of the coordination bonds.

Analysis of Intermolecular Interactions in Crystalline Networks

Selenium-Aromatic and Other Weak Interactions:

Furthermore, studies on other selenium-containing heterocycles have revealed the prevalence of various other weak intermolecular interactions. nih.govresearchgate.netuzh.ch These include:

Se···Se Interactions: These interactions, though weak, can be a significant factor in the crystal packing of organoselenium compounds. The nature of these interactions is predominantly dispersive with a strong electrostatic contribution. rsc.org

Se···O/N Interactions: The presence of the nitrogen atom in the quinoline ring and potentially co-crystallized solvent molecules (like water) could lead to Se···N or Se···O interactions.

C-H···Se Hydrogen Bonds: The hydrogen atoms attached to the quinoline ring can act as donors for weak hydrogen bonds with the selenium atom of a neighboring molecule.

C-H···π Interactions: The aromatic rings of the quinoline system can act as acceptors for hydrogen bonds from C-H groups of adjacent molecules.

π-π Stacking: The planar quinoline rings are expected to exhibit π-π stacking interactions, further contributing to the stability of the crystalline lattice.

The interplay of these varied interactions would result in a complex and stable three-dimensional supramolecular architecture. The specific geometry and strength of these interactions would be dependent on the crystallization conditions.

Illustrative Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Selenium-Aromatic | Selenium Atom | Quinoline π-system | Stabilization of molecular layers |

| Se···Se Interaction | Selenium Atom | Selenium Atom | Formation of dimeric or polymeric motifs |

| C-H···Se | Quinoline C-H | Selenium Atom | Linking of adjacent molecules |

| C-H···π | Quinoline C-H | Quinoline π-system | Contribution to overall lattice energy |

| π-π Stacking | Quinoline π-system | Quinoline π-system | Formation of stacked columnar structures |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental composition of a compound. For 8-Quinolineselenol, 6-methyl- (C₁₀H₉NSe), HRMS is crucial due to the presence of selenium, which has a characteristic isotopic pattern.

The theoretical exact mass of the monoisotopic peak of 8-Quinolineselenol, 6-methyl- can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ⁸⁰Se). The high-resolution mass spectrometer can then experimentally measure this mass, and the close agreement between the theoretical and experimental values provides strong evidence for the compound's elemental formula.

A key feature in the mass spectrum of a selenium-containing compound is its unique isotopic signature. researchgate.net Selenium has several naturally occurring isotopes, with ⁸⁰Se being the most abundant. The presence and relative abundances of these isotopes create a distinct pattern in the mass spectrum, which serves as a definitive marker for the presence of selenium in the molecule.

Theoretical Isotopic Distribution for the Molecular Ion of 8-Quinolineselenol, 6-methyl- [M]⁺:

| m/z (nominal) | Isotope | Relative Abundance (%) |

| 221 | ⁷⁴Se | ~1.8 |

| 223 | ⁷⁶Se | ~18.4 |

| 224 | ⁷⁷Se | ~15.4 |

| 225 | ⁷⁸Se | ~47.6 |

| 227 | ⁸⁰Se | 100.0 |

| 229 | ⁸²Se | ~17.4 |

This table is illustrative and calculated based on the natural abundance of selenium isotopes.

Tandem mass spectrometry (MS/MS) is a powerful technique used to gain further structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the molecular ion of 8-Quinolineselenol, 6-methyl- would be isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure and offering insights into the relative strengths of its chemical bonds.

Based on the known fragmentation patterns of quinoline derivatives and organoselenium compounds, a plausible fragmentation pathway for 8-Quinolineselenol, 6-methyl- can be proposed. The fragmentation would likely involve cleavages of the quinoline ring system and the C-Se bond.

Proposed Fragmentation Pathways and Key Fragment Ions:

The fragmentation of the 8-Quinolineselenol, 6-methyl- molecular ion could proceed through several pathways:

Loss of a Selenyl Radical (•SeH): This would lead to the formation of a stable quinolinium-type cation.

Cleavage of the Quinoline Ring: A characteristic fragmentation of quinoline is the loss of hydrogen cyanide (HCN), which would result in an indenyl-type radical cation. nih.gov

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the quinoline ring would result in a fragment ion with a mass 15 units lower than the molecular ion.

Illustrative Table of Proposed Fragment Ions in MS/MS:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 227 | 146 | •SeH | 6-methylquinolinium cation |

| 227 | 200 | HCN | Indenyl-selenyl radical cation |

| 227 | 212 | •CH₃ | 8-selenyl-quinoline radical cation |

The analysis of these fragmentation pathways provides a detailed structural map of the molecule, confirming the connectivity of the atoms and the presence of the key functional groups.

Theoretical and Computational Chemistry Investigations of 8 Quinolineselenol, 6 Methyl Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic nature of 8-Quinolineselenol, 6-methyl-. These methods are employed to determine the molecule's most stable three-dimensional arrangement (its equilibrium geometry) and to map the distribution of electrons within it.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of medium-sized organic and organometallic molecules. researchgate.net For a molecule such as 8-Quinolineselenol, 6-methyl-, DFT calculations, often utilizing functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 8-Quinolineselenol, 6-methyl- using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(8)-Se | 1.88 Å |

| Se-H | 1.47 Å | |

| C(6)-CH₃ | 1.51 Å | |

| Bond Angle | C(7)-C(8)-Se | 121.5° |

| C(8)-Se-H | 95.8° | |

| Dihedral Angle | N(1)-C(8a)-C(8)-Se | 179.5° |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

To validate the results obtained from DFT, other computational methods can be used for a comparative analysis. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory by more explicitly accounting for electron correlation. While computationally more demanding, these methods can provide a benchmark for the accuracy of the DFT-calculated geometries and energies.

On the other end of the computational cost spectrum, semi-empirical methods (like AM1 or PM7) can provide rapid, albeit less accurate, estimations of molecular properties. By comparing the outcomes of these different theoretical approaches, researchers can gain confidence in the predicted properties of 8-Quinolineselenol, 6-methyl-.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, which aids in the characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H, ¹³C, and even the more specialized ⁷⁷Se NMR chemical shifts. nih.gov These predictions are instrumental in assigning the signals observed in experimental spectra to specific atoms within the 8-Quinolineselenol, 6-methyl- molecule. The calculated chemical shifts for the methyl protons, the aromatic protons on the quinoline (B57606) core, and the carbon atoms would be compared against experimental data to confirm the molecular structure. For selenium-containing compounds, the prediction of ⁷⁷Se NMR chemical shifts is particularly valuable due to the wide chemical shift range and sensitivity of this nucleus to its electronic environment. nih.gov

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can be used to compute these vibrational frequencies, which correspond to the stretching and bending of bonds. researchgate.net The resulting simulated spectrum can be compared with an experimental IR or Raman spectrum to identify characteristic peaks, such as the Se-H stretch or the various C-H and C=C vibrations of the quinoline ring.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This provides insight into the electronic structure and can help explain the color and photophysical properties of 8-Quinolineselenol, 6-methyl-. The calculations would identify the key molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Illustrative Predicted Spectroscopic Data for 8-Quinolineselenol, 6-methyl-

| Spectroscopic Data | Parameter | Predicted Value |

| ¹³C NMR Chemical Shift | C-Se | 125 ppm |

| ¹H NMR Chemical Shift | Se-H | 3.5 ppm |

| Vibrational Frequency | Se-H Stretch | 2300 cm⁻¹ |

| Electronic Transition | λmax (HOMO-LUMO) | 350 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Elucidation through Computational Reaction Pathways

Computational chemistry can be employed to explore the reactivity of 8-Quinolineselenol, 6-methyl-. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates, and calculate activation energies. For example, the mechanism of antioxidant activity, a known property of some quinoline derivatives, could be investigated. nih.gov This might involve modeling the reaction of the selenol group with a free radical. The calculations would help determine the most likely reaction pathway and the energetic feasibility of the process. Such studies are crucial for understanding how the molecule might behave in a chemical or biological system and for designing new molecules with tailored reactivity.

Transition State Identification and Activation Energy Calculations

The study of reaction mechanisms is a cornerstone of computational chemistry. Identifying the transition state (TS)—the highest energy point along a reaction pathway—is crucial for understanding the kinetics of a chemical process. For reactions involving 8-Quinolineselenol, 6-methyl-, such as oxidation, substitution, or complexation, density functional theory (DFT) is a commonly employed method for locating the transition state structure.

The process typically involves proposing a plausible reaction coordinate and then using algorithms to search for a stationary point on the potential energy surface that corresponds to the transition state. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For instance, in a study on the oxidation of quinoline by quinoline 2-oxidoreductase, DFT calculations were used to identify the transition state for the hydroxylation of the quinoline ring. nih.govscilit.com The transition state structure was confirmed by the presence of one imaginary frequency. nih.govscilit.com Similar calculations for 8-Quinolineselenol, 6-methyl- would allow for the determination of the transition state geometry for a given reaction.

Once the transition state is identified, the activation energy (Ea) can be calculated as the difference in energy between the transition state and the reactants. This value is critical for predicting the rate of the reaction.

Table 1: Illustrative Data for Activation Energy Calculation (Note: This table is a hypothetical representation of data that would be obtained from a computational study of a reaction involving 8-Quinolineselenol, 6-methyl- and is for illustrative purposes only.)

| Species | Method | Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | B3LYP | 6-31G(d) | -2500.000 | 0.0 |

| Transition State | B3LYP | 6-31G(d) | -2499.960 | 25.1 |

| Products | B3LYP | 6-31G(d) | -2500.050 | -31.4 |

Reaction Coordinate Analysis for Key Transformations

Reaction coordinate analysis involves mapping the energy of the system as it progresses from reactants to products through the transition state. This analysis provides a detailed picture of the energy profile of a reaction, including the presence of any intermediates. Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the transition state structure to confirm that it connects the desired reactants and products.

For key transformations of 8-Quinolineselenol, 6-methyl-, such as its coordination to a metal center, a reaction coordinate analysis would reveal the energetic changes as the Se and N donor atoms approach the metal ion. This would help in understanding the thermodynamics and kinetics of complex formation.

Ligand Field Theory and Bonding Analysis in Metal Complexes

When 8-Quinolineselenol, 6-methyl- acts as a ligand and coordinates to a transition metal ion, the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. Ligand Field Theory (LFT) is a model that describes this interaction and helps in explaining the electronic structure, spectra, and magnetic properties of the resulting metal complex. wikipedia.orglibretexts.org

Molecular Orbital Analysis of Metal-Ligand Interactions

A more detailed understanding of the bonding in metal complexes of 8-Quinolineselenol, 6-methyl- can be obtained through molecular orbital (MO) theory. Computational methods such as DFT can be used to calculate the molecular orbitals of the complex. aps.org These calculations would reveal the nature of the metal-ligand bonds, including the contributions of sigma (σ) donation from the ligand's lone pairs (on Se and N) to the metal and potential pi (π) interactions.

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. In a metal complex, the HOMO is often metal-based, while the LUMO can be either metal- or ligand-based, depending on the specific system. The HOMO-LUMO energy gap is a key parameter that influences the electronic properties and reactivity of the complex. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for a Metal Complex of 8-Quinolineselenol, 6-methyl- (Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation and is for illustrative purposes only.)

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO+1 | -1.5 | Ligand (π*) |

| LUMO | -2.0 | Metal (d) |

| HOMO | -5.5 | Metal (d) |

| HOMO-1 | -6.0 | Ligand (Se lone pair) |

| HOMO-2 | -6.2 | Ligand (N lone pair) |

Assessment of Electronic Spin States and Magnetic Properties

The magnitude of the d-orbital splitting, as described by Ligand Field Theory, determines the electronic spin state of the metal ion in the complex. For metal ions with d4 to d7 electron configurations, two possible spin states exist: high-spin and low-spin. A small d-orbital splitting favors a high-spin configuration where electrons occupy higher energy orbitals before pairing up, while a large splitting leads to a low-spin configuration where electrons pair up in the lower energy orbitals.

Computational methods can be used to calculate the energies of both the high-spin and low-spin states of a complex. The state with the lower energy will be the ground state. The calculated spin state can then be correlated with the magnetic properties of the complex. The magnetic moment of a complex, which can be measured experimentally, is directly related to the number of unpaired electrons. Theoretical calculations can predict the number of unpaired electrons and thus the expected magnetic moment.

For example, a hypothetical octahedral Fe(III) complex (d5) with 8-Quinolineselenol, 6-methyl- could exist in a high-spin state with five unpaired electrons or a low-spin state with one unpaired electron. The ligand field strength of 8-Quinolineselenol, 6-methyl-, which would be influenced by the donor properties of both selenium and nitrogen, would determine which spin state is favored.

Table 3: Illustrative Calculated Magnetic Properties for a Hypothetical Metal Complex (Note: This table is for illustrative purposes only.)

| Metal Ion | Spin State | Number of Unpaired Electrons | Calculated Magnetic Moment (Bohr Magnetons) |

| Fe(III) | High-Spin | 5 | ~5.9 |

| Fe(III) | Low-Spin | 1 | ~1.7 |

| Ni(II) | High-Spin (Octahedral) | 2 | ~2.8 |

Mechanistic Studies and Reactivity Pathways of 8 Quinolineselenol, 6 Methyl

Reaction Kinetics and Thermodynamic Profiling

Determination of Rate Laws and Activation Parameters

Similarly, the activation parameters for reactions involving this compound, such as the activation energy (Ea), the pre-exponential factor (A), and the enthalpy and entropy of activation (ΔH‡ and ΔS‡), have not been documented in the surveyed literature. This information is crucial for understanding the energy profile of the reaction mechanism and the nature of the transition state.

Equilibrium Studies of Complex Formation

While the broader family of quinoline (B57606) derivatives is known for its chelating properties, specific equilibrium studies on the complex formation of 6-methyl-8-quinolineselenol with various metal ions or other substrates are not extensively reported. Data on the stability constants (Kstab), formation constants (Kf), and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for these complexation reactions are not available in the public domain. Such data is essential for predicting the spontaneity and stability of the resulting complexes.

A related study on 8-mercaptoquinoline and its alkyl-substituted derivatives provides some context on the stability of similar metal complexes. nih.gov In this research, the stoichiometry and stability constants of complexes with various metal ions were determined potentiometrically in dimethylformamide. nih.gov The stability of these related mercapto-complexes was found to decrease in the order of Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II). nih.gov It was also noted that the position of the alkyl group influences the stability of the metal-ligand bond, with a methyl group in the 7-position resulting in the most stable complexes, while a group in the 2-position can sterically hinder bonding. nih.gov However, it is crucial to emphasize that this data pertains to the sulfur-containing analogue and not 6-methyl-8-quinolineselenol itself. Direct extrapolation of these findings to the selenium-containing compound would be speculative without experimental validation.

Further empirical research is required to elucidate the mechanistic pathways and reactivity of 6-methyl-8-quinolineselenol.

Advanced Chemical Systems Research Applications of 8 Quinolineselenol, 6 Methyl

Potential in Materials Science Research

The unique electronic and structural characteristics of quinoline-based ligands and organoselenium compounds suggest that 8-Quinolineselenol, 6-methyl- could hold promise in materials science, although specific studies are not available.

Precursors for Semiconductor Nanomaterials

There is no current research demonstrating the use of 8-Quinolineselenol, 6-methyl- as a precursor for semiconductor nanomaterials. In theory, organoselenium compounds can serve as selenium sources for the synthesis of metal selenide (B1212193) nanocrystals, which are an important class of semiconductors. The quinoline (B57606) moiety could potentially act as a capping agent, controlling the growth and stability of the nanoparticles. The viability of this application would depend on the decomposition pathway of the molecule and its reactivity with metal precursors.

Components in Luminescent Materials or Optoelectronic Devices

While there are no studies on the luminescent properties of 8-Quinolineselenol, 6-methyl-, the related 8-hydroxyquinoline (B1678124) scaffold and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs). For instance, metal complexes of substituted 8-hydroxyquinolines are frequently used as emissive materials. The introduction of a selenium atom in place of oxygen and a methyl group at the 6-position could modulate the electronic properties and, consequently, the photoluminescent and electroluminescent characteristics. The heavier selenium atom might enhance spin-orbit coupling, potentially favoring phosphorescence and leading to applications in triplet-harvesting OLEDs. However, without experimental data, this remains speculative.

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry often utilizes molecules capable of forming well-defined assemblies through non-covalent interactions. Quinoline-based ligands are known to coordinate with a variety of metal ions, leading to the formation of complex supramolecular architectures.

Self-Assembly Processes Involving Metal-Selenol Complexes

No specific self-assembly processes involving metal complexes of 8-Quinolineselenol, 6-methyl- have been reported. The selenol group (-SeH) is expected to be deprotonated to form a selenolate (-Se⁻), which can then coordinate to metal ions. The nitrogen atom of the quinoline ring provides a second coordination site, allowing the molecule to act as a bidentate ligand. The geometry of the resulting metal complexes would be dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. These complexes could, in principle, undergo self-assembly to form discrete metallacycles or extended coordination polymers.

Host-Guest Interactions in Supramolecular Systems

There is no information available on host-guest interactions involving supramolecular systems derived from 8-Quinolineselenol, 6-methyl-. If this molecule were to form cage-like or cavity-containing supramolecular structures, it could potentially encapsulate guest molecules. The nature of these interactions would depend on the size, shape, and chemical properties of the host's cavity and the guest molecule.

Electrochemical Properties and Applications in Non-Biological Sensing

The electrochemical behavior of 8-Quinolineselenol, 6-methyl- has not been investigated. Organoselenium compounds are known to be redox-active, and their electrochemical properties are often exploited in the design of sensors. The selenium atom can typically be oxidized to various states (e.g., seleninic acid, selenonic acid), and these redox processes can be detected electrochemically. The quinoline ring system is also electrochemically active. The combination of these two moieties could lead to interesting electrochemical properties. If the molecule or its metal complexes can selectively interact with specific analytes, this could form the basis for a non-biological electrochemical sensor. However, without any experimental studies, this potential application remains unexplored.

Voltammetric Studies of Redox Active Sites

The electrochemical behavior of 8-Quinolineselenol, 6-methyl- is anticipated to be characterized by the redox activity of both the quinoline ring system and the selenol functional group. Voltammetric techniques, such as cyclic voltammetry, would be instrumental in elucidating the electron transfer properties of this compound.

The quinoline nucleus itself is known to be electrochemically active, and its redox properties can be influenced by substituents. The presence of a 6-methyl group, which is electron-donating in nature, is expected to increase the electron density of the aromatic system. This, in turn, would likely shift the oxidation potential of the quinoline ring to less positive values, making it more susceptible to oxidation compared to unsubstituted 8-quinolineselenol.

The selenol (-SeH) group is also a significant redox-active site. It can undergo a one-electron oxidation to form a selenyl radical (R-Se•), which can then dimerize to form a diselenide (R-Se-Se-R). This process is typically reversible. The exact potential at which this occurs would be influenced by the electronic environment of the quinoline ring and the pH of the medium.

A hypothetical cyclic voltammogram of 8-Quinolineselenol, 6-methyl- might exhibit an anodic peak corresponding to the oxidation of the selenol group and potentially another at a more positive potential for the oxidation of the quinoline ring. The reversibility of these processes would provide insights into the stability of the resulting oxidized species.

Illustrative Voltammetric Data for a Related Quinoline Compound

| Analyte | Scan Rate (mV/s) | Anodic Peak Potential (V vs. Ag/AgCl) | Cathodic Peak Potential (V vs. Ag/AgCl) |

| 8-Quinolinol | 100 | +0.85 | +0.20 |

This table presents hypothetical data based on the electrochemical behavior of 8-quinolinol, a structurally similar compound. Actual experimental values for 8-Quinolineselenol, 6-methyl- may vary.

Development of Electrochemical Sensors for Metal Ions in Research Settings

The structural framework of 8-Quinolineselenol, 6-methyl-, featuring a bidentate chelation site formed by the quinoline nitrogen and the selenium atom of the selenol group, makes it a promising candidate for the development of electrochemical sensors for metal ions. The 8-quinolinol and 8-quinolinethiol analogues are well-documented as effective chelating agents for a variety of metal ions.

Upon chelation with a metal ion, the electronic properties of the 8-Quinolineselenol, 6-methyl- ligand would be altered. This change can be detected electrochemically. For instance, the binding of a metal ion could shift the redox potential of the selenol group or the quinoline ring, providing a measurable signal for the presence of the metal ion.

The development of such a sensor would involve immobilizing 8-Quinolineselenol, 6-methyl- onto an electrode surface, such as glassy carbon or gold. The modified electrode could then be used in techniques like differential pulse voltammetry or square wave voltammetry to achieve sensitive and selective detection of target metal ions. The selectivity of the sensor would be determined by the relative binding affinities of the ligand for different metal ions. The electron-donating 6-methyl group could potentially enhance the basicity of the quinoline nitrogen, thereby influencing the stability and selectivity of the metal complexes formed.

Hypothetical Performance of an Electrochemical Sensor Based on a Quinoline Derivative

| Target Metal Ion | Linear Range (µM) | Limit of Detection (µM) |

| Copper (II) | 0.1 - 10 | 0.05 |

| Lead (II) | 0.5 - 20 | 0.2 |

| Mercury (II) | 0.2 - 15 | 0.1 |

This table provides illustrative performance data for a hypothetical electrochemical sensor. The actual performance of a sensor based on 8-Quinolineselenol, 6-methyl- would need to be determined experimentally.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for 8-Quinolineselenol, 6-methyl-

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that are often not environmentally friendly. rsc.org Future research should prioritize the development of green and sustainable synthetic pathways to "8-Quinolineselenol, 6-methyl-". This could involve leveraging nanocatalysts, which have shown promise in the synthesis of other quinoline compounds, to improve reaction efficiency and reduce waste. nih.gov Methodologies that minimize the use of hazardous reagents and solvents, and that are energy-efficient, will be crucial. For instance, exploring one-pot syntheses or flow chemistry approaches could lead to more sustainable production methods. nih.gov The synthesis of related 8-hydroxyquinoline (B1678124) derivatives has been achieved through methods like the Skraup or Friedlander synthesis, which could be adapted for selenium analogues. scispace.com

Table 1: Potential Sustainable Synthetic Approaches

| Method | Potential Advantages | Key Research Focus |

| Nanocatalysis | High efficiency, recyclability of catalyst, mild reaction conditions. | Development of specific nanocatalysts for seleno-functionalization of quinolines. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of reaction parameters for the introduction of the selenol group. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Design of continuous flow reactors for the multi-step synthesis of the target compound. |

| Bio-catalysis | Use of enzymes for selective synthesis, environmentally benign. | Identification of enzymes capable of catalyzing C-Se bond formation on a quinoline scaffold. |

Exploration of Underinvestigated Metal Complexes and Coordination Motifs

The selenium atom in "8-Quinolineselenol, 6-methyl-" is expected to be a soft donor, favoring coordination with soft metal ions. unav.edu This opens up a rich area for the exploration of novel metal complexes with unique coordination geometries and electronic properties. Research should focus on systematically reacting this ligand with a wide range of transition metals, lanthanides, and actinides to investigate the resulting coordination motifs. The coordination chemistry of analogous tris-8-aminoquinoline ligands has revealed complex structures, suggesting that "8-Quinolineselenol, 6-methyl-" could also form intricate and potentially functional metal complexes. researchgate.net The study of these new complexes could reveal interesting magnetic, optical, and catalytic properties. researchgate.net

Rational Design of Derivatives with Tunable Electronic and Steric Properties

The 6-methyl group on the quinoline ring provides a strategic point for further functionalization, allowing for the rational design of derivatives with tailored properties. By introducing different substituents at this position, it would be possible to fine-tune the electronic and steric characteristics of the ligand and its corresponding metal complexes. For example, introducing electron-donating or electron-withdrawing groups could modulate the ligand's affinity for different metal ions and influence the redox properties of the resulting complexes. brieflands.com The steric bulk of the substituent could also be varied to control the coordination geometry around the metal center. This approach is crucial for developing materials with specific applications, such as in catalysis or molecular sensing.

Integration of 8-Quinolineselenol, 6-methyl- into Hybrid Materials and Nanostructures

The unique properties of "8-Quinolineselenol, 6-methyl-" make it a promising candidate for integration into hybrid materials and nanostructures. Functionalizing nanomaterials, such as carbon dots or magnetic nanoparticles, with this quinoline derivative could lead to the development of novel sensors, catalysts, or drug delivery systems. rsc.orgbohrium.com The selenium atom could provide a specific binding site for certain analytes or act as a redox-active center. nih.gov Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with enhanced porosity and functionality for applications in gas storage, separation, and catalysis. The synthesis of hybrid selenated ligands has been shown to be a viable strategy for creating multifunctional materials. researchgate.net

Table 2: Potential Applications in Hybrid Materials

| Material Type | Potential Application | Key Research Focus |

| Functionalized Nanoparticles | Chemical sensing, bioimaging, targeted drug delivery. | Covalent attachment of the ligand to nanoparticle surfaces and characterization of the resulting hybrid material. |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing. | Use of the ligand as a building block in the synthesis of novel MOFs with tailored pore environments. |

| Polymer Composites | Conductive materials, stimuli-responsive materials. | Blending or grafting the ligand or its metal complexes into polymer matrices. |

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

In silico methods, such as Density Functional Theory (DFT), can play a pivotal role in accelerating the discovery and development of new materials based on "8-Quinolineselenol, 6-methyl-". researchgate.net Computational modeling can be used to predict the geometric and electronic structures of the ligand and its metal complexes, providing insights into their stability and reactivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to establish correlations between the molecular structure of derivatives and their functional properties. nih.govmdpi.com This predictive approach can guide the synthesis of new compounds with desired characteristics, saving significant time and resources in the experimental phase. Machine learning techniques are also emerging as powerful tools for predicting the reactivity and properties of quinoline derivatives. doaj.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Quinolineselenol, 6-methyl-?

- Methodological Answer : Synthesis typically involves functionalizing the quinoline backbone with selenium. A common approach is to introduce selenium via nucleophilic substitution or catalytic coupling reactions. For example, brominated quinoline intermediates (e.g., 6-bromo-2-methylquinoline) can react with selenium nucleophiles under controlled conditions. Optimization of solvent polarity and temperature is critical to avoid side reactions . Characterization of intermediates using NMR (e.g., , ) ensures structural fidelity before selenium incorporation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 8-Quinolineselenol, 6-methyl-?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNSe).

- Nuclear Magnetic Resonance (NMR) : NMR is particularly useful for probing selenium environments, while and NMR map proton and carbon frameworks.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies volatile byproducts .

- Infrared (IR) Spectroscopy : Detects functional groups like Se-H or Se-C bonds.

Q. How can researchers verify the purity of 8-Quinolineselenol, 6-methyl- during synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. Melting point analysis (e.g., comparing observed vs. literature values) provides additional validation. For example, derivatives like 6-methylquinoline analogs often exhibit distinct melting points (e.g., 56–58°C for 8-amino-2-methylquinoline) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for selenium-containing quinolines?

- Methodological Answer : Cross-validate using complementary techniques. For instance, discrepancies in NMR chemical shifts may arise from solvent effects or paramagnetic impurities. Repeating experiments under standardized conditions (e.g., deuterated solvents, inert atmosphere) minimizes variability. Referencing databases like the NIST Chemistry WebBook ensures alignment with published spectra . If inconsistencies persist, computational modeling (e.g., DFT calculations) can predict spectral profiles and identify misassignments .

Q. What experimental design strategies improve the yield of 8-Quinolineselenol, 6-methyl- in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use palladium or copper catalysts for coupling reactions, as demonstrated in ferrocenyl-substituted quinoline syntheses .

- Temperature Control : Low temperatures (−78°C to 0°C) stabilize reactive intermediates like selenolates.

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from byproducts.

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, reaction time) using response surface methodology .

Q. How can researchers analyze the stability of 8-Quinolineselenol, 6-methyl- under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds.

- Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC.

- Humidity Tests : Store samples at elevated humidity (e.g., 75% RH) and track changes using NMR .